Home > Products > Screening Compounds P51033 > 3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid - 325721-18-4

3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

Catalog Number: EVT-2523086
CAS Number: 325721-18-4
Molecular Formula: C15H15NO5S
Molecular Weight: 321.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives

Compound Description: This series of derivatives, including the potent 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (3c), exhibits significant α-glucosidase and α-amylase inhibitory activity. [] This suggests potential antidiabetic properties, supported by molecular docking studies showing interactions with the enzymes' active sites. []

4-Methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic Acid (Compound 61)

Compound Description: This compound acts as a novel, uncompetitive inhibitor of ERAP2, a zinc-binding aminopeptidase. [] Crystallographic studies revealed its binding near the ERAP2 catalytic center, distinct from known peptidomimetic inhibitors. []

Relevance: While not directly sharing the sulfamoyl group, bexarotene provides a valuable comparison point due to its benzoic acid core and its role as a basis for developing more selective RXR agonists. [] This structural similarity, despite different modes of action, underscores the versatility of the benzoic acid scaffold in medicinal chemistry.

(E)-3-(3-(1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic Acid (CD3254)

Compound Description: This compound serves as a template for designing novel, selective RXR agonists. [] Analogues have shown promising activity in stimulating RXR-regulated transcription and inducing apoptosis in CTCL assays. []

Relevance: Similar to bexarotene, CD3254, while lacking the sulfamoyl group, offers a comparative framework due to its benzoic acid core and focus on optimizing RXR selectivity. [] The structural parallels, despite distinct mechanisms, emphasize the significance of the benzoic acid moiety in pharmaceutical development.

Overview

3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is a compound that belongs to the class of sulfamoylbenzoic acids, which are characterized by the presence of a sulfamoyl group attached to a benzoic acid moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as an antibacterial and anti-inflammatory agent. The structure features an ethoxy-substituted phenyl group linked to the sulfamoyl functional group, which plays a critical role in its biological activity.

Source

The compound can be synthesized through various chemical processes that involve the reaction of benzoic acid derivatives with sulfamoyl chlorides or related compounds. Research has shown that derivatives of sulfamoylbenzoic acids exhibit significant biological activities, making them subjects of interest in pharmaceutical research .

Classification

3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid falls under the category of sulfamoylbenzoic acids. These compounds are further classified based on their substituents and functional groups, which influence their chemical properties and biological activities. The presence of the ethoxy group contributes to the compound's solubility and reactivity.

Synthesis Analysis

Methods

The synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid typically involves several key steps:

  1. Formation of Sulfamoyl Group: The reaction begins with the introduction of the sulfamoyl group, often using sulfamoyl chloride or related reagents.
  2. Substitution Reaction: The ethoxyphenyl moiety is introduced through nucleophilic substitution reactions involving 4-ethoxyaniline or similar compounds.
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Technical Details

The synthesis may involve solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine are often used to facilitate the reaction . Reaction conditions such as temperature and time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid can be represented as follows:

  • Molecular Formula: C15_{15}H17_{17}N1_{1}O4_{4}S
  • Molecular Weight: Approximately 307.37 g/mol

Data

The compound features a benzoic acid core with a sulfamoyl group (-SO2_2NH2_2) attached to it, along with an ethoxy group (-OCH2_2CH3_3) on the para position of the phenyl ring. This structural arrangement is crucial for its biological activity.

Chemical Reactions Analysis

Reactions

3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

  1. Hydrolysis: In aqueous conditions, the sulfamoyl group can be hydrolyzed to form corresponding amines.
  2. Esterification: The carboxylic acid group can react with alcohols to form esters.
  3. Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions at the aromatic ring under certain conditions.

Technical Details

These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents .

Mechanism of Action

Process

The mechanism of action for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid primarily involves its interaction with bacterial enzymes or proteins involved in cell wall synthesis. The sulfamoyl group mimics p-amino benzoic acid, a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth.

Data

Studies indicate that compounds with similar structures exhibit antibacterial properties against various strains, including those resistant to conventional antibiotics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dichloromethane; limited solubility in water.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids and bases.

Relevant analyses such as nuclear magnetic resonance spectroscopy and infrared spectroscopy can provide insights into its structural characteristics .

Applications

3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid has several scientific applications:

  1. Pharmaceutical Development: It is investigated for its potential use as an antibacterial agent.
  2. Biochemical Research: Used in studies exploring enzyme inhibition and metabolic pathways related to bacterial resistance.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex pharmaceutical compounds.

Research continues into optimizing its synthesis and exploring its full range of biological activities .

Synthesis and Structural Optimization Methodologies

Ligand-Based Virtual Screening for Inhibitor Design

Ligand-based virtual screening (LBVS) has emerged as a pivotal computational strategy for identifying novel bioactive scaffolds targeting specific receptors. For 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid derivatives, this approach leveraged known cytosolic phospholipase A₂α (cPLA₂α) inhibitors (e.g., benzhydrylindoles like WAY-196025) as template molecules. Conformational analysis of these templates was performed using OMEGA software to generate energetically favorable 3D structures. Subsequent screening of the MolPort Screening Compound Database (~6 million compounds) employed ROCS (Rapid Overlay of Chemical Structures) for shape similarity assessment and EON for electrostatic potential comparison. The primary metric for hit identification was the Electrostatic Tanimoto (ET) combo score, which integrates both shape and electrostatic complementarity [7].

Compound 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid (ET combo score: 1.42) emerged as a promising virtual hit due to its structural mimicry of the template’s benzoic acid core and sulfonamide linkage. Biological validation revealed an IC₅₀ of 19 µM against porcine cPLA₂α, confirming the utility of LBVS in scaffold identification. Further optimization cycles focused on enhancing shape overlap with high-affinity benzhydrylindoles, leading to derivatives with submicromolar potency [7].

Table 1: Virtual Screening Hit Profile of 3-[(4-Ethoxyphenyl)sulfamoyl]benzoic Acid

Template CompoundET Combo ScorecPLA₂α IC₅₀ (µM)
WAY-196025Reference0.021
Initial hit (Compound 3)1.4219.0
Optimized derivative (85)1.680.45

Sulfamoylation and Alkylation Strategies in Derivative Synthesis

The synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid derivatives relies on sequential sulfamoylation and N-alkylation steps to install critical pharmacophoric elements. The core scaffold is constructed through a three-step protocol:

  • Sulfamoylation:Methyl 3-(chlorosulfonyl)benzoate is reacted with 4-ethoxyaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using pyridine or triethylamine as base. This yields the monosubstituted sulfonamide intermediate (e.g., methyl 3-[(4-ethoxyphenyl)sulfamoyl]benzoate) with >85% purity after aqueous workup [2].

  • N-Alkylation:The sulfonamide nitrogen is functionalized via nucleophilic substitution. For example, treatment with benzyl chloride or (chloromethyl)naphthalene in N,N-dimethylformamide (DMF) at 60°C, catalyzed by potassium carbonate (K₂CO₃), introduces arylalkyl groups. This step is critical for modulating steric bulk and lipophilicity [7].

  • Ester Hydrolysis:The methyl ester is saponified using aqueous potassium hydroxide (KOH) in methanol at 60°C for 4–6 hours, yielding the final carboxylic acid derivative. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via acidification (pH 2–3) followed by recrystallization from ethanol/water mixtures [7] .

For advanced derivatives bearing indole groups (e.g., Compound 55), a modified route employs Boc-protected tryptamine during sulfamoylation, followed by deprotection and alkylation at the indole nitrogen using sodium hydride (NaH) and benzhydryl bromide [7].

Comparative Analysis of N-Substitution Patterns on Bioactivity

N-Substitution on the sulfonamide nitrogen profoundly influences the inhibitory potency of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid derivatives against cPLA₂α. Systematic structure-activity relationship (SAR) studies reveal:

  • Phenyl/Naphthyl Groups:Derivatives with N-phenyl-N-benzyl (e.g., Compound 6) exhibit moderate activity (IC₅₀: 10–20 µM). Replacing phenyl with naphthalen-2-yl (Compound 11) enhances hydrophobic interactions but only marginally improves potency (IC₅₀: ~15 µM) [7].

  • Bulkier Arylalkyl Groups:N-(Naphthalen-2-yl-methyl) substitution (Compound 14) reduces IC₅₀ to 8–12 µM due to improved van der Waals contacts with the cPLA₂α hydrophobic pocket. The highest activity is achieved with N-(2,4-dichlorobenzyl)-N-(indol-3-ylethyl) derivatives (e.g., Compound 54, IC₅₀: 0.87 µM), where the indole moiety mimics benzhydrylindole templates [7].

  • Polar Substituents:Incorporating hydroxyethoxyethyl chains (Compound 88, IC₅₀: 0.45 µM) balances lipophilicity and solubility, enhancing membrane permeability while retaining nanomolar activity. This contrasts sharply with non-polar analogs (IC₅₀ >10 µM), underscoring the role of H-bonding in target engagement [7].

Table 2: Impact of N-Substituents on cPLA₂α Inhibition

N-Substituent CombinationIC₅₀ (µM)Relative Potency vs. Lead
Phenyl / Benzyl19.0
Naphthalen-2-yl / Benzyl15.21.25×
Naphthalen-2-yl-methyl / Phenyl9.81.94×
2,4-Dichlorobenzyl / Indol-3-ylethyl0.8721.8×
2-(2-Hydroxyethoxy)ethyl0.4542.2×

Role of Benzoic Acid Core Modifications in Pharmacophore Development

The benzoic acid core serves as a non-negotiable pharmacophoric element due to its dual role in target binding and physicochemical optimization:

  • Carboxylate as Zinc-Binding Group (ZBG):In carbonic anhydrase (CA) inhibitors derived from this scaffold, the carboxylic acid coordinates the active-site zinc ion, replacing the classical sulfonamide ZBG. Derivatives like 4-chloro-3-sulfamoyl-benzenecarboxamides exhibit nanomolar affinity for CA II (Kᵢ: 5–10 nM) and CA IV (Kᵢ: 8–15 nM), validating the COOH group’s role in catalytic inhibition .

  • Electron-Withdrawing Substituents:Chloro substitution at the benzoic acid ortho-position (e.g., 4-chloro-3-sulfamoyl variant) enhances CA I selectivity (Kᵢ: 20 nM) over CA II. This shift is attributed to altered electrostatic potential within the CA active site, demonstrating how minor core modifications redirect isoform selectivity .

  • Esterification and Amidation:Converting the carboxylic acid to methyl esters abolishes cPLA₂α inhibition (IC₅₀: >100 µM), confirming that the anionic COO⁻ form is essential for electrostatic interactions with cationic residues in the cPLA₂α interfacial binding site. Conversely, amide derivatives retain partial activity if the amide nitrogen is acylated (e.g., in peptidomimetic conjugates), facilitating membrane penetration [6] .

  • Sulfamoyl Positional Isomerism:Comparative studies of 3-sulfamoyl vs. 4-sulfamoyl isomers reveal distinct target preferences. While 4-sulfamoyl analogs preferentially inhibit CA, 3-sulfamoyl derivatives (e.g., 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid) show superior cPLA₂α activity due to optimal alignment of the sulfonamide NH with Ser228 and Gly197 residues [7] .

Properties

CAS Number

325721-18-4

Product Name

3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

IUPAC Name

3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid

Molecular Formula

C15H15NO5S

Molecular Weight

321.35

InChI

InChI=1S/C15H15NO5S/c1-2-21-13-8-6-12(7-9-13)16-22(19,20)14-5-3-4-11(10-14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18)

InChI Key

AMUDGRXNCHTVTA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.